![molecular formula C8H12N2 B14688583 7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 31689-32-4](/img/structure/B14688583.png)
7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Propan-2-ylidene)-2,3-diazabicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes a diazabicycloheptene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields epoxides, while reduction with LiAlH4 produces amines.
Applications De Recherche Scientifique
7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting or modifying the function of the target molecules. This interaction is facilitated by the compound’s unique bicyclic structure, which allows it to fit into specific binding pockets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Norbornene: Another bicyclic compound with similar structural features but different functional groups.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic core, used in similar applications.
Uniqueness
7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene is unique due to its diazabicycloheptene core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
31689-32-4 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
7-propan-2-ylidene-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H12N2/c1-5(2)8-6-3-4-7(8)10-9-6/h6-7H,3-4H2,1-2H3 |
Clé InChI |
KUJNXDNXJVMMFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2CCC1N=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


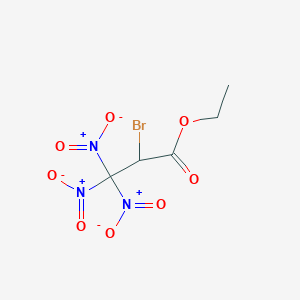
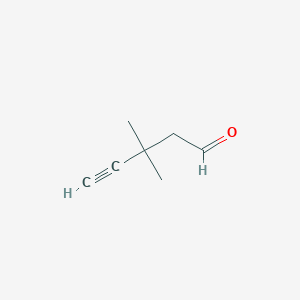

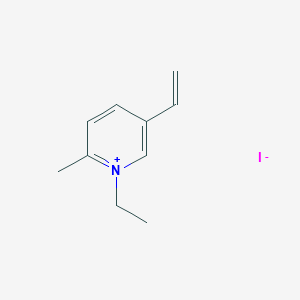
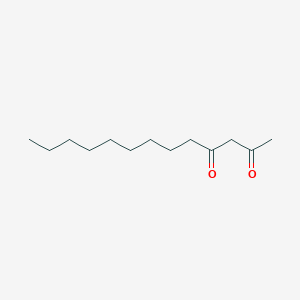
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
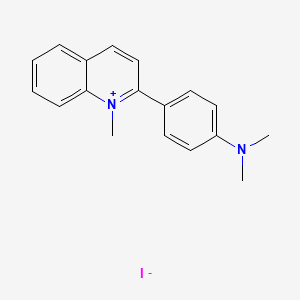
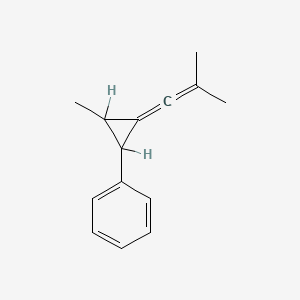
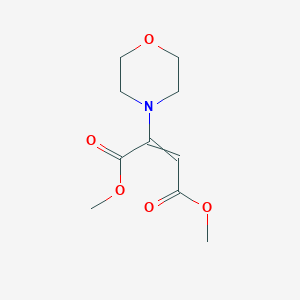


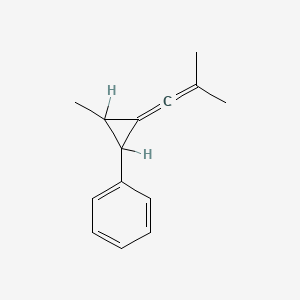
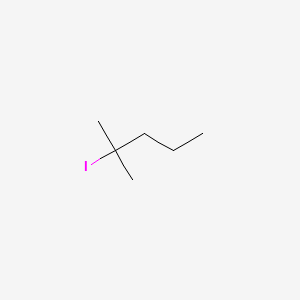
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
